molecular formula C20H23N3O5 B2524048 1-morpholino-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 870084-22-3

1-morpholino-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2524048
CAS RN: 870084-22-3
M. Wt: 385.42
InChI Key: UBPMREBLQNKARC-UHFFFAOYSA-N
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Description

The compound "1-morpholino-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione" is a derivative of indole-2,3-dione, which is a versatile compound found in various plants and mammalian tissue, known for its bioactivity and utility in drug synthesis . Indole derivatives, such as the one , often exhibit significant biological activities, including antibacterial and anticorrosion properties . The presence of morpholine rings in the structure suggests potential for diverse chemical reactivity and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related morpholine derivatives typically involves the condensation of amines with ketones or aldehydes to form Mannich bases, which are then further modified to introduce additional functional groups . For example, the synthesis of morpholine-2,5-diones can be achieved from glycine and bromoacetyl bromide, with the reaction yield being optimized by controlling the pH and reactant dropping rate . The synthesis of indole-2,3-dione derivatives often includes the introduction of substituents that can enhance the compound's biological activity or physical properties .

Molecular Structure Analysis

The molecular structure of morpholine and indole derivatives is characterized by the presence of morpholine rings, which typically adopt chair conformations, and indole heterocycles, which are nearly planar . The dihedral angles between the pyrrole and phenyl rings in these structures are small, indicating a planar orientation conducive to pi-pi interactions and hydrogen bonding . The morpholine rings are linked to the indole group through various alkyl or aryl chains, influencing the overall conformation and reactivity of the molecule .

Chemical Reactions Analysis

Morpholine derivatives participate in a variety of chemical reactions, including ring-opening polymerization, which can be catalyzed by metal catalysts . However, the reactivity can be influenced by the substituents on the morpholine ring, with some derivatives not undergoing polymerization or forming only low molecular weight oligomers . The presence of functional groups such as thiosemicarbazones in indole derivatives can lead to significant antituberculosis activity, as these groups are capable of forming hydrogen bonds and other non-covalent interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine and indole derivatives are influenced by their molecular structure. The presence of morpholine rings contributes to the solubility and potential for hydrogen bonding, while the planarity of the indole heterocycle can facilitate stacking interactions . The introduction of substituents such as trifluoromethoxy groups can enhance the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which is important for biological activity and material properties . The crystal structures of these compounds often reveal a three-dimensional framework stabilized by hydrogen bonding and other intermolecular forces .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in studies focused on the regioselective and diastereoselective synthesis of functionalized derivatives. For instance, a three-component reaction involving N-alkylpiperidinone and indane-1,3-dione, among other components, resulted in derivatives with good yields and specific configurations (Cao, Sun, & Yan, 2018).

Molecular Interactions and Crystal Structures

  • The compound's role in the synthesis of novel structures with potential for hydrogen bonding and molecular interactions has been explored. For instance, the synthesis of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone derivatives revealed their structures and molecular interactions through X-ray single crystal diffraction analysis, highlighting the morpholine ring’s conformations and dihedral angles in the structures (Kaynak, Özbey, & Karalı, 2013).

Chemical Reactions and Derivative Formation

  • Studies have shown the compound's involvement in various chemical reactions leading to the formation of heterocycles like oxazaheterocycles. For example, reactions with various electrophilic reagents led to the formation of morpholin-2-, -3-one, and -2,3-dione derivatives, indicating the compound's versatility in chemical synthesis (Palchikov, 2015).

X-ray Crystallography and Molecular Geometry

  • X-ray diffraction analysis has been used to determine the structures of compounds related to 1-morpholino-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione. This includes studies on the symmetry and molecular geometry of gem-aminals based on morpholine moieties, providing insight into molecular packing interactions and electronic aspects of these compounds (Al-Majid et al., 2020).

properties

IUPAC Name

1-morpholin-4-yl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c24-18(21-5-9-27-10-6-21)14-23-13-16(15-3-1-2-4-17(15)23)19(25)20(26)22-7-11-28-12-8-22/h1-4,13H,5-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPMREBLQNKARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-morpholino-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

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